(R)-6,7-Difluoro-4-oxochromane-2-carboxylic acid
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Overview
Description
®-6,7-Difluoro-4-oxochromane-2-carboxylic acid is a synthetic organic compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Difluoro-4-oxochromane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination and carboxylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-6,7-Difluoro-4-oxochromane-2-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-6,7-Difluoro-4-oxochromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
®-6,7-Difluoro-4-oxochromane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-6,7-Difluoro-4-oxochromane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-4-oxochromane-2-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity and interactions.
4-Oxo-4H-chromene-2-carboxylic acid: Similar structure but without the fluorine atoms, leading to different chemical properties and reactivity.
6-Fluoro-4-oxochromane-2-carboxylic acid: Contains only one fluorine atom, which can influence its chemical behavior and applications.
Uniqueness
®-6,7-Difluoro-4-oxochromane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6F2O4 |
---|---|
Molecular Weight |
228.15 g/mol |
IUPAC Name |
6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6F2O4/c11-5-1-4-7(13)3-9(10(14)15)16-8(4)2-6(5)12/h1-2,9H,3H2,(H,14,15) |
InChI Key |
NZVKQJYODNIHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2C1=O)F)F)C(=O)O |
Origin of Product |
United States |
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